Acetyl L-carnitine taurinate
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Overview
Description
Acetyl L-carnitine taurinate is a derivative of L-carnitine, an amino acid derivative that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. This compound combines the properties of acetyl L-carnitine and taurine, both of which have significant biological roles. Acetyl L-carnitine is known for its neuroprotective and cognitive-enhancing effects, while taurine is an amino sulfonic acid that supports cardiovascular health, bile salt formation, and the development and function of skeletal muscle, the central nervous system, and the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl L-carnitine taurinate typically involves the esterification of L-carnitine with acetic acid, followed by the reaction with taurine. The process begins with the acetylation of L-carnitine using acetic anhydride in the presence of a catalyst such as pyridine. The resulting acetyl L-carnitine is then reacted with taurine in an aqueous medium under controlled pH conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetyl L-carnitine taurinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can occur under oxidative stress conditions.
Reduction: This reaction involves the gain of electrons and can occur in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
Acetyl L-carnitine taurinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and its effects on mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
Industry: Used in the formulation of dietary supplements and functional foods
Mechanism of Action
Acetyl L-carnitine taurinate exerts its effects through several mechanisms:
Mitochondrial Function: Enhances the transport of fatty acids into the mitochondria, promoting energy production.
Neuroprotection: Reduces oxidative stress and prevents neuronal damage.
Cardiovascular Health: Supports the function of the cardiovascular system by modulating ion channels and reducing inflammation
Comparison with Similar Compounds
Similar Compounds
L-carnitine: A naturally occurring amino acid derivative involved in the transport of fatty acids into the mitochondria.
Acetyl L-carnitine: An acetylated form of L-carnitine with enhanced neuroprotective properties.
Taurine: An amino sulfonic acid with roles in cardiovascular health and bile salt formation
Uniqueness
Acetyl L-carnitine taurinate is unique in that it combines the properties of both acetyl L-carnitine and taurine, offering synergistic effects that are not observed with either compound alone. This combination enhances its potential therapeutic applications, particularly in the fields of neuroprotection and cardiovascular health .
Properties
CAS No. |
213833-20-6 |
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Molecular Formula |
C11H24N2O7S |
Molecular Weight |
328.39 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate |
InChI |
InChI=1S/C9H17NO4.C2H7NO3S/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6)/t8-;/m1./s1 |
InChI Key |
BQGBBTYEIVIBIO-DDWIOCJRSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N |
Origin of Product |
United States |
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